2-[(3-chlorophenyl)sulfonyl-(1-phenylethyl)amino]-N-cyclopentylacetamide
Description
2-[(3-chlorophenyl)sulfonyl-(1-phenylethyl)amino]-N-cyclopentylacetamide is a complex organic compound characterized by its unique chemical structure. This compound features a sulfonamide group, a chlorophenyl ring, and a cyclopentylacetamide moiety, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
2-[(3-chlorophenyl)sulfonyl-(1-phenylethyl)amino]-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-16(17-8-3-2-4-9-17)24(15-21(25)23-19-11-5-6-12-19)28(26,27)20-13-7-10-18(22)14-20/h2-4,7-10,13-14,16,19H,5-6,11-12,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUMGKDPMDICPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)sulfonyl-(1-phenylethyl)amino]-N-cyclopentylacetamide typically involves multi-step organic reactions. One common method starts with the sulfonylation of 3-chlorophenylamine using sulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with 1-phenylethylamine to introduce the amino group. Finally, the cyclopentylacetamide moiety is attached through an acylation reaction using cyclopentanecarboxylic acid chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorophenyl)sulfonyl-(1-phenylethyl)amino]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2-[(3-chlorophenyl)sulfonyl-(1-phenylethyl)amino]-N-cyclopentylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)sulfonyl-(1-phenylethyl)amino]-N-cyclopentylacetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorophenyl ring can interact with hydrophobic pockets, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-sulfonyl-1,2,3-triazoles: Known for their use in organic synthesis and medicinal chemistry.
Sodium sulfinates: Versatile building blocks for organosulfur compounds.
1,2,3,4-tetrahydroisoquinoline derivatives: Studied for their antibacterial properties.
Uniqueness
2-[(3-chlorophenyl)sulfonyl-(1-phenylethyl)amino]-N-cyclopentylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
